Bergenin Pentaacetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

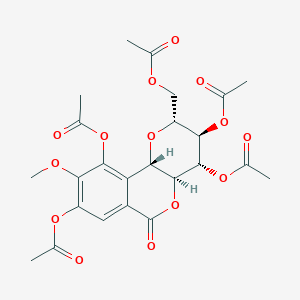

IUPAC Name |

[(2R,3R,4R,4aS,10bS)-3,4,8,10-tetraacetyloxy-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O14/c1-9(25)32-8-16-19(34-11(3)27)22(36-13(5)29)23-21(37-16)17-14(24(30)38-23)7-15(33-10(2)26)18(31-6)20(17)35-12(4)28/h7,16,19,21-23H,8H2,1-6H3/t16-,19-,21+,22+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCBOXCFFSWALMZ-XTNBEGJDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C2C(O1)C3=C(C(=C(C=C3C(=O)O2)OC(=O)C)OC)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]2[C@@H](O1)C3=C(C(=C(C=C3C(=O)O2)OC(=O)C)OC)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Bergenin Pentaacetate: A Comprehensive Technical Guide to its Structural Elucidation and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bergenin, a C-glucoside of 4-O-methyl gallic acid, is a naturally occurring compound with a wide array of documented pharmacological activities, including anti-inflammatory, antioxidant, and anti-diabetic properties.[1][2] Its therapeutic potential has led to increased interest in its derivatives, which may offer improved bioavailability and efficacy. Among these, Bergenin Pentaacetate, a peracetylated derivative, stands out. This technical guide provides an in-depth overview of the structural elucidation and characterization of this compound, offering detailed experimental protocols, comprehensive data analysis, and insights into its potential mechanisms of action.

Physicochemical Properties

This compound is a crystalline solid.[3] It is soluble in a variety of organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone.[3]

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₆O₁₄ | [3] |

| Molecular Weight | 538.45 g/mol | [3] |

| Appearance | Crystalline solid | [3] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |

Structural Elucidation

The structural confirmation of this compound is primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Chemical Shifts of Bergenin (in DMSO-d₆)

| Carbon Atom | Chemical Shift (ppm) |

| 2 | 72.8 |

| 3 | 79.8 |

| 4 | 70.8 |

| 4a | 81.8 |

| 6 | 163.2 |

| 7 | 93.8 |

| 8 | 150.9 |

| 9 | 140.2 |

| 10 | 147.8 |

| 10a | 115.8 |

| 10b | 31.8 |

| 11 | 61.8 |

| OCH₃ | 60.1 |

Data sourced from publicly available spectral databases.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of this compound and for providing structural information through fragmentation analysis. While detailed fragmentation patterns for this compound are not extensively published, the technique is routinely used for its characterization.[4] Electrospray Ionization (ESI) is a common method used for the analysis of Bergenin and its derivatives.[5][6]

Experimental Protocols

Synthesis of this compound

Principle: this compound is synthesized by the acetylation of Bergenin using an excess of acetic anhydride, often in the presence of a catalyst such as pyridine or a Lewis acid.[7]

Detailed Protocol:

-

Dissolution: Dissolve Bergenin in a suitable solvent, such as pyridine or a mixture of acetic anhydride and a catalyst like zinc chloride.

-

Acetylation: Add an excess of acetic anhydride to the solution. The reaction is typically carried out at room temperature or with gentle heating.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material (Bergenin) is no longer visible.

-

Work-up: Upon completion, pour the reaction mixture into ice-cold water to quench the excess acetic anhydride.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or chloroform.

-

Washing: Wash the organic layer sequentially with dilute hydrochloric acid (to remove pyridine, if used), saturated sodium bicarbonate solution (to remove acetic acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification of this compound

Principle: The crude this compound is purified using column chromatography on silica gel to remove any unreacted starting material and byproducts.[8][9]

Detailed Protocol:

-

Column Preparation: Prepare a silica gel column using a suitable solvent system, such as a gradient of ethyl acetate in hexane or dichloromethane in methanol.

-

Loading: Dissolve the crude product in a minimal amount of the eluting solvent and load it onto the column.

-

Elution: Elute the column with the chosen solvent system, collecting fractions.

-

Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.

-

Concentration: Combine the pure fractions and concentrate under reduced pressure to yield the purified this compound.

-

Crystallization: If desired, the purified product can be further purified by crystallization from a suitable solvent system.

Biological Activity and Signaling Pathways

While direct experimental evidence for the specific signaling pathways modulated by this compound is still emerging, the extensive research on its parent compound, Bergenin, provides a strong foundation for its potential mechanisms of action. Bergenin has been shown to exert its biological effects through the modulation of key inflammatory and metabolic signaling cascades.[1][2][10]

Workflow for Synthesis and Purification of this compound

Caption: A flowchart illustrating the synthesis and purification process of this compound.

Potential Signaling Pathways Modulated by Bergenin and its Derivatives

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[11][12] Bergenin has been demonstrated to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.[2][10] This suggests that this compound may also possess anti-inflammatory properties through the modulation of this pathway.

Caption: A diagram illustrating the potential inhibitory effect of Bergenin and its derivatives on the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another crucial pathway involved in cellular processes such as inflammation, proliferation, and apoptosis.[13] Studies have indicated that Bergenin can modulate MAPK signaling, contributing to its anti-inflammatory effects.[10] It is plausible that this compound shares this mechanism.

Caption: A diagram showing the potential modulation of the MAPK signaling cascade by Bergenin and its derivatives.

NLRP3 Inflammasome Pathway

The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a key component of the innate immune system that, when activated, triggers inflammation.[1][14] Bergenin has been shown to inhibit the activation of the NLRP3 inflammasome, suggesting a role in mitigating inflammatory diseases.[1][15] This provides another potential avenue for the therapeutic action of this compound.

Caption: A diagram depicting the potential inhibitory action of Bergenin and its derivatives on the NLRP3 inflammasome pathway.

Conclusion

This compound is a promising derivative of the pharmacologically active natural product, Bergenin. Its structural elucidation is well-established through standard spectroscopic techniques, and its synthesis and purification can be achieved through straightforward organic chemistry protocols. While further research is needed to fully delineate the specific biological activities and signaling pathways directly modulated by this compound, the extensive data on its parent compound provides a strong rationale for its investigation as a potential therapeutic agent, particularly in the context of inflammatory and metabolic diseases. This guide serves as a foundational resource for researchers and professionals in the field of drug discovery and development, providing the necessary technical information to advance the study of this intriguing molecule.

References

- 1. Bergenin inhibits palmitic acid-induced pancreatic β-cell inflammatory death via regulating NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotective effect of Bergenin in diabetic neuropathy: modulation of AMPK and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthetic pathway of prescription bergenin from Bergenia purpurascens and Ardisia japonica - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Search Results [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetics and excretion study of bergenin and its phase II metabolite in rats by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glucose pentaacetate(604-68-2) 13C NMR [m.chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. preprints.org [preprints.org]

- 10. Bergenin Plays an Anti-Inflammatory Role via the Modulation of MAPK and NF-κB Signaling Pathways in a Mouse Model of LPS-Induced Mastitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 14. researchgate.net [researchgate.net]

- 15. Bergenin inhibits palmitic acid-induced pancreatic β-cell inflammatory death via regulating NLRP3 inflammasome activation - Lei - Annals of Translational Medicine [atm.amegroups.org]

An In-depth Technical Guide to Bergenin Pentaacetate: Synthesis, Natural Precursors, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bergenin Pentaacetate, a synthetic derivative of the naturally occurring isocoumarin, Bergenin. This document details the discovery and natural sources of its parent compound, provides detailed experimental protocols for its isolation and synthesis, summarizes quantitative data on the bioactivity of related derivatives, and visualizes key biological and experimental pathways.

Discovery and Natural Sources of the Bergenin Core

This compound is a synthetic compound derived from Bergenin. The discovery of the core molecule, Bergenin, dates back to 1880 when it was first isolated by Garreau and Machelart from the rhizomes of Bergenia crassifolia (now known as Saxifraga crassifolia)[1][2][3]. The initial proposed structure was later revised in 1950 to the current three-ring system[4].

Bergenin is a C-glycosidic derivative of 4-O-methyl gallic acid and is found in numerous plant species across various families[1][2]. It is a key active component in several traditional herbal and Ayurvedic medicines[4].

Table 1: Prominent Natural Sources of Bergenin

| Plant Species | Family | Plant Part(s) |

| Bergenia crassifolia | Saxifragaceae | Rhizomes |

| Bergenia ligulata | Saxifragaceae | Rhizomes |

| Bergenia purpurascens | Saxifragaceae | Whole plant, roots |

| Caesalpinia digyna | Leguminosae | Roots |

| Ardisia japonica | Myrsinaceae | Whole plant, roots |

| Ardisia colorata (Marlberry) | Primulaceae | Leaf |

| Endopleura uchi (Uchi) | Humiriaceae | Bark, Fruit Pulp |

| Mallotus japonicus | Euphorbiaceae | - |

| Flueggea virosa | Euphorbiaceae | Leaves |

| Sacoglottis gabonensis | Humiriaceae | - |

| Corylopsis spicata | Hamamelidaceae | - |

This table is not exhaustive but lists some of the well-documented sources.

The biosynthesis of Bergenin is closely linked to the gallic acid pathway, originating from erythrose-4-phosphate and phosphoenolpyruvate[1][4].

Caption: Biosynthesis pathway of the Bergenin core molecule.

Synthesis and Discovery of this compound

This compound (CAS: 14531-47-6) is the peracetylated derivative of Bergenin, where all five hydroxyl groups are converted to acetate esters[3][5]. This synthetic modification is typically performed to increase the lipophilicity of the parent compound, which can influence its pharmacokinetic properties and biological activity. The "discovery" of this compound lies in its chemical synthesis from the natural product precursor.

The synthesis is achieved through a straightforward acetylation reaction using an acetylating agent in the presence of a base[6].

Caption: General experimental workflow for this compound.

Experimental Protocols

Isolation of Bergenin from Bergenia ciliata

This protocol is adapted from the methodology described for isolating Bergenin from its natural sources.

-

Preparation : Air-dry and powder the rhizomes of Bergenia ciliata.

-

Extraction :

-

Perform successive maceration of 1 kg of the powdered rhizomes with petroleum ether to remove non-polar compounds. Discard the petroleum ether fraction.

-

Macerate the residue with methanol. Filter the methanol extract and concentrate it using a rotary evaporator to obtain a crude extract.

-

-

Purification :

-

Disperse the crude methanol extract in water and perform liquid-liquid extraction with petroleum ether and chloroform sequentially. Discard the organic layers.

-

Concentrate the remaining aqueous layer to yield a powdered extract rich in Bergenin.

-

-

Chromatography :

-

Subject the aqueous extract to column chromatography over a silica gel stationary phase.

-

Elute the column with an appropriate solvent system (e.g., a gradient of chloroform and methanol) to separate the constituents.

-

Collect the fractions and monitor them using Thin Layer Chromatography (TLC).

-

-

Final Product : Combine the fractions containing pure Bergenin and evaporate the solvent to obtain Bergenin as a crystalline solid.

Synthesis of this compound

This protocol is based on standard acetylation procedures for poly-hydroxyl compounds like Bergenin[6].

-

Reactant Preparation : Dissolve isolated Bergenin (1 equivalent) in a suitable aprotic solvent such as dry pyridine or N,N-dimethylformamide (DMF) in a round-bottom flask. Cool the solution in an ice bath (0-5°C).

-

Acetylation :

-

Slowly add acetic anhydride (at least 5 equivalents, one for each hydroxyl group) to the stirred solution.

-

The reaction may be catalyzed by adding a small amount of 4-Dimethylaminopyridine (DMAP).

-

-

Reaction Monitoring : Allow the mixture to warm to room temperature and stir overnight. Monitor the reaction's progress using TLC until the starting material (Bergenin) is fully consumed.

-

Work-up :

-

Pour the reaction mixture into ice-cold water to quench the excess acetic anhydride.

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove acetic acid), and brine.

-

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield pure this compound.

Characterization

The structures of both the isolated Bergenin and the synthesized this compound should be confirmed using standard spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) : ¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure and the successful acetylation of all five hydroxyl groups.

-

Mass Spectrometry (MS) : To determine the molecular weight and confirm the elemental composition.

Quantitative Bioactivity Data

While specific quantitative data for this compound is limited in readily available literature, studies on other Bergenin derivatives demonstrate that modification of the core structure can significantly enhance biological activity. Increased lipophilicity through derivatization is a common strategy to improve potency[4].

Table 2: In Vitro Bioactivity of Bergenin and Selected Derivatives

| Compound | Biological Activity | Cell Line / Assay | IC₅₀ Value | Reference |

| Bergenin | Anticancer | HCT116 (Colorectal) | 30 µM | [1] |

| Derivative 7 (immunosuppressant) | Immunosuppression | Mouse Splenocyte Proliferation | 3.52 µM | [2][7] |

| Derivative 13 (immunosuppressant) | Immunosuppression | Mouse Splenocyte Proliferation | 5.39 µM | [2][7] |

| Cinnamic Acid Hybrid 5c | Anticancer | HepG2 (Liver) | - (Inhibited G2/M phase) | [4] |

Signaling Pathways and Mechanism of Action

Bergenin and its derivatives have been shown to modulate several key signaling pathways implicated in cancer and inflammation. This modulation is central to their therapeutic potential.

-

Akt/GSK3β Pathway : Bergenin has been demonstrated to reduce the viability of colorectal cancer (CRC) cells by decreasing the activity of the Akt/GSK3β signaling pathway. This leads to the ubiquitination and degradation of the anti-apoptotic protein Mcl-1[8].

-

Nrf2 Pathway : In ovarian granulosa cells, Bergenin was found to inhibit oxidative stress and apoptosis by regulating the Nrf2 signaling pathway[9].

-

MAPK and NF-κB Pathways : The anti-inflammatory properties of Bergenin are attributed, in part, to its ability to inhibit the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa B (NF-κB) pathways[6].

-

Bcl-2 Interaction : Synthetic piperazine-linked Bergenin hybrids have shown potential as anticancer agents through their interaction with the apoptosis inhibitor protein Bcl-2[8].

References

- 1. Chemistry and Pharmacology of Bergenin or Its Derivatives: A Promising Molecule [mdpi.com]

- 2. Synthesis and biological evaluation of bergenin derivatives as new immunosuppressants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Bergenin, a bioactive flavonoid: advancements in the prospects of anticancer mechanism, pharmacokinetics and nanoformulations [frontiersin.org]

- 5. This compound | CAS:14531-47-6 | Manufacturer ChemFaces [chemfaces.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological evaluation of bergenin derivatives as new immunosuppressants - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Bergenin, a bioactive flavonoid: advancements in the prospects of anticancer mechanism, pharmacokinetics and nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]

Initial Biological Screening of Bergenin Pentaacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bergenin, a C-glucoside of 4-O-methyl gallic acid, has demonstrated a wide array of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. Its peracetylated derivative, Bergenin Pentaacetate, has been synthesized to potentially enhance its bioavailability and biological efficacy. This technical guide provides a comprehensive overview of the initial biological screening of this compound, detailing its synthesis, and summarizing the available data on its antioxidant, anti-inflammatory, and anticancer properties. The document includes detailed experimental protocols for key assays and visual representations of relevant signaling pathways and workflows to facilitate further research and development.

Introduction

Bergenin is a naturally occurring isocoumarin found in various medicinal plants.[1] While it possesses multiple therapeutic properties, its clinical utility can be limited by factors such as poor solubility and membrane permeability.[2] Chemical modification, such as acetylation to form this compound, is a common strategy to improve the lipophilicity and pharmacokinetic profile of natural products. This guide focuses on the initial biological evaluation of this compound, presenting a consolidated resource for researchers in the field of drug discovery and development.

Synthesis and Characterization

Chemoenzymatic Synthesis of this compound

A common method for the synthesis of this compound involves the acetylation of bergenin using acetic anhydride in the presence of a catalyst such as pyridine.[3]

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve Bergenin (1 equivalent) in a suitable solvent such as pyridine.

-

Acetylation: Add acetic anhydride (a molar excess, typically 5-10 equivalents) to the solution.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by adding crushed ice or cold water. Extract the product with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Crystallization: Purify the crude product by crystallization from a suitable solvent system (e.g., ethanol-water) to obtain pure this compound.

-

Characterization: Confirm the structure and purity of the synthesized this compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity

Antioxidant Activity

This compound has been reported to exhibit enhanced antioxidant properties compared to its parent compound, bergenin.

Data Presentation: Antioxidant Activity of Bergenin and its Derivatives

| Compound | Assay | IC50 / EC50 | Reference |

| Bergenin | DPPH Radical Scavenging | 13 µM | [4] |

| Norbergenin | DPPH Radical Scavenging | 13 µM | [4] |

| Norbergenin 11-caproate | DPPH Radical Scavenging | More potent than catechin | [4] |

| 11-O-Galloylbergenin | DPPH Radical Scavenging | More potent than Bergenin | [5] |

| Bergenin | Reducing Power Assay (RPA) | Less potent than 11-O-Galloylbergenin | [5] |

| 11-O-Galloylbergenin | Reducing Power Assay (RPA) | Comparable to ascorbic acid | [5] |

Note: Specific IC50 values for this compound were not available in the searched literature, though its enhanced activity was noted.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Preparation of DPPH solution: Prepare a fresh 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Sample preparation: Prepare various concentrations of this compound and a standard antioxidant (e.g., ascorbic acid) in methanol.

-

Reaction: Add the sample solutions to the DPPH solution in a 96-well plate or cuvettes.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of percent inhibition against concentration.

Experimental Protocol: Ferric Reducing Antioxidant Power (FRAP) Assay

-

Preparation of FRAP reagent: Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

-

Sample preparation: Prepare various concentrations of this compound and a standard (e.g., FeSO₄) in a suitable solvent.

-

Reaction: Add the sample solutions to the FRAP reagent and incubate at 37°C for a specified time (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the resulting blue-colored solution at 593 nm.

-

Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄ and expressed as mmol Fe(II) equivalents per gram of the sample.

Anti-inflammatory Activity

Bergenin is known to possess significant anti-inflammatory properties, and its derivatives are being explored for similar or enhanced effects.

Data Presentation: Anti-inflammatory Activity of Bergenin

| Compound | Assay | IC50 | Reference |

| Bergenin | Nitric Oxide Production Inhibition (in INS-1E cells) | 6.82 ± 2.83 µM | [6] |

| Bergenin | Caspase-3 Activity Inhibition (in INS-1E cells) | 7.29 ± 2.45 µM | [6] |

Note: Quantitative data specifically for this compound's anti-inflammatory activity is limited in the available literature.

Experimental Protocol: Nitric Oxide (NO) Scavenging Assay

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.

-

Stimulation: Seed the cells in a 96-well plate and stimulate with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of various concentrations of this compound.

-

Incubation: Incubate the cells for 24 hours.

-

Nitrite Measurement: Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

-

Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated cells to that in the untreated control cells. The IC50 value is then determined.

Anticancer Activity

Preliminary studies on bergenin have shown its potential as an anticancer agent, suggesting that this compound may also exhibit cytotoxic effects against cancer cells.

Data Presentation: Anticancer Activity of Bergenin

| Compound | Cell Line | Assay | IC50 | Reference |

| Bergenin | MCF-7 (Breast Cancer) | MTT | 135.06 µg/mL | [7] |

| Bergenin | T24 (Bladder Cancer) | - | 14.36 ± 1.04 µM | [8] |

| Bergenin | A549 (Lung Cancer) | - | 20 µmol/mL | [8] |

Note: Specific IC50 values for this compound against various cancer cell lines are yet to be extensively reported.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways modulated by this compound are still under investigation, the known mechanisms of bergenin provide a strong foundation for future studies. Bergenin has been shown to exert its biological effects through the modulation of several key signaling pathways.

Signaling Pathways Modulated by Bergenin

-

NF-κB Pathway: Bergenin has been shown to inhibit the activation of the NF-κB signaling pathway, which plays a crucial role in inflammation.[9][10]

-

PI3K/Akt/mTOR Pathway: This pathway is often dysregulated in cancer. Bergenin has been reported to inhibit the PI3K/Akt/mTOR pathway, leading to the suppression of cancer cell growth.[8]

-

MAPK/ERK Pathway: The MAPK/ERK pathway is involved in cell proliferation and survival. Bergenin has been shown to modulate this pathway in certain cancer cells.

-

STAT3 Pathway: Bergenin has been found to inhibit the phosphorylation of STAT3, a key protein involved in cancer cell proliferation and survival.

-

Nrf-2 Pathway: Bergenin can modulate the Nrf-2 pathway, which is involved in the cellular antioxidant response.[9]

Caption: Experimental Workflow for this compound Screening.

Caption: Potential Signaling Pathways Modulated by this compound.

Conclusion and Future Directions

The initial biological screening of this compound suggests that it is a promising derivative of bergenin with potentially enhanced antioxidant activity. While comprehensive quantitative data on its anti-inflammatory and anticancer effects are still emerging, the established activities of the parent compound provide a strong rationale for its continued investigation. Future research should focus on:

-

Comprehensive Biological Profiling: Conducting a broader range of in vitro and in vivo assays to fully characterize the anti-inflammatory and anticancer activities of this compound and determine its IC50 values against a panel of cell lines.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.

-

Pharmacokinetic and Toxicological Studies: Evaluating the absorption, distribution, metabolism, excretion, and toxicity profile of this compound to assess its potential as a drug candidate.

-

Comparative Studies: Performing head-to-head comparisons of the biological activities of bergenin and this compound to clearly establish the advantages of acetylation.

This technical guide serves as a foundational resource to stimulate and guide further research into the therapeutic potential of this compound. The provided protocols and data summaries offer a starting point for researchers to design and execute new studies aimed at developing this promising compound into a clinically relevant therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Bergenin Reduces Experimental Painful Diabetic Neuropathy by Restoring Redox and Immune Homeostasis in the Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and neuroprotective activity of bergenin derivatives with antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antioxidant and Antiplasmodial Activities of Bergenin and 11-O-Galloylbergenin Isolated from Mallotus philippensis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bergenin protects pancreatic beta cells against cytokine-induced apoptosis in INS-1E cells | PLOS One [journals.plos.org]

- 7. asiapharmaceutics.info [asiapharmaceutics.info]

- 8. Frontiers | Bergenin, a bioactive flavonoid: advancements in the prospects of anticancer mechanism, pharmacokinetics and nanoformulations [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Bergenin Pentaacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bergenin, a C-glycoside of 4-O-methyl gallic acid, is a naturally occurring compound found in several plant species, notably from the genus Bergenia. It has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. Bergenin Pentaacetate, a derivative of bergenin, is often synthesized to enhance its lipophilicity and potential for biological activity. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of the signaling pathways associated with its parent compound, bergenin.

Physical and Chemical Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and application in research and development. The following tables summarize the key quantitative data for this compound.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C24H26O14 | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Molecular Weight | 538.5 g/mol | --INVALID-LINK--[3], --INVALID-LINK--[1] |

| CAS Number | 14531-47-6 | --INVALID-LINK--[3], --INVALID-LINK--[1] |

| Appearance | Crystalline solid | --INVALID-LINK--[3] |

| Purity | ≥98% | --INVALID-LINK--[3] |

| Source (for the parent compound) | The herbs of Bergenia purpurascens | --INVALID-LINK--[3] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Source |

| Chloroform | Soluble | --INVALID-LINK--[3] |

| Dichloromethane | Soluble | --INVALID-LINK--[3] |

| Ethyl Acetate | Soluble | --INVALID-LINK--[3] |

| DMSO | Soluble | --INVALID-LINK--[3] |

| Acetone | Soluble | --INVALID-LINK--[3] |

Table 3: Spectroscopic Data References for Bergenin and its Derivatives

| Spectroscopic Technique | Information |

| ¹H NMR | Spectral data for the parent compound, bergenin, is available and has been used for its identification and characterization. |

| ¹³C NMR | Spectral data for bergenin is well-documented and used for structural elucidation. |

| Mass Spectrometry (MS) | LC-MS/MS methods have been developed for the determination of bergenin in biological samples.[4][5] |

| Infrared (IR) Spectroscopy | IR absorption bands have been used to identify functional groups in bergenin. |

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of this compound, based on established chemical principles and related literature.

Synthesis of this compound

The synthesis of this compound involves the acetylation of the hydroxyl groups of bergenin. A general protocol is as follows:

-

Dissolution: Dissolve bergenin in a suitable solvent such as pyridine or a mixture of acetic anhydride and a catalyst.

-

Acetylation: Add acetic anhydride in excess to the solution. A catalyst, such as sodium acetate or a catalytic amount of a strong acid (e.g., sulfuric acid), can be used to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to ensure complete acetylation. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, the mixture is poured into ice-water to quench the excess acetic anhydride.

-

Extraction: The product is then extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: The organic layer is washed with a dilute acid (e.g., HCl) to remove pyridine, followed by a wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine. The organic layer is then dried over anhydrous sodium sulfate.

-

Isolation: The solvent is removed under reduced pressure to yield the crude this compound.

-

Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure crystalline product.

Characterization Methods

The structure and purity of the synthesized this compound can be confirmed using various analytical techniques:

-

Thin Layer Chromatography (TLC): Used to monitor the reaction progress and assess the purity of the final product. The Rf value of this compound will be higher than that of bergenin due to its increased lipophilicity.

-

Melting Point: Determination of the melting point range can indicate the purity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the structure of this compound. The spectra will show characteristic signals for the acetyl groups and shifts in the signals of the parent bergenin molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula by providing an accurate mass of the molecular ion.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the ester carbonyl groups of the acetate moieties.

Signaling Pathways and Biological Activity (of Bergenin)

While specific studies on the signaling pathways of this compound are limited, the biological activities of its parent compound, bergenin, have been extensively investigated. As a prodrug, this compound is expected to be hydrolyzed in vivo to release bergenin, thus exhibiting similar biological effects. The following diagrams illustrate some of the key signaling pathways modulated by bergenin.

Neuroprotection via PPAR-γ/NF-κB Pathway

Bergenin has been shown to exert neuroprotective effects by modulating the PPAR-γ and NF-κB signaling pathways. It can activate PPAR-γ, which in turn inhibits the activation of NF-κB, a key regulator of inflammation. This leads to a reduction in the production of pro-inflammatory cytokines.

Attenuation of Alcoholic Liver Disease via AMPK Signaling

Bergenin has demonstrated a protective effect against alcoholic liver disease by activating the AMP-activated protein kinase (AMPK) signaling pathway. Activation of AMPK helps in regulating cellular energy homeostasis and reducing hepatic fat deposition.

Anti-inflammatory Action via NLRP3 Inflammasome Inhibition

Bergenin has been found to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system. By inhibiting this pathway, bergenin can reduce the production of pro-inflammatory cytokines like IL-1β and IL-18.

Conclusion

This compound is a synthetically accessible derivative of the pharmacologically active natural product, bergenin. This guide has provided a detailed summary of its physical and chemical properties, along with methodologies for its synthesis and characterization. The exploration of the signaling pathways associated with its parent compound, bergenin, offers valuable insights into the potential therapeutic applications of this compound. Further research is warranted to fully elucidate the specific pharmacological profile of this compound and its potential advantages over the parent compound in various therapeutic contexts.

References

- 1. chemfarms.com [chemfarms.com]

- 2. MetaNetX: MNXM1508547 - this compound [metanetx.org]

- 3. This compound | CAS:14531-47-6 | Manufacturer ChemFaces [chemfaces.com]

- 4. Pharmacokinetics and excretion study of bergenin and its phase II metabolite in rats by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitation of bergenin in human plasma by liquid chromatography/tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]

A Comprehensive Technical Guide to the Synthesis of Bergenin Pentaacetate from Bergenin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of Bergenin Pentaacetate from its parent compound, Bergenin. The document outlines a detailed experimental protocol for this conversion, presents the relevant quantitative data in a clear, tabular format, and includes visualizations of the chemical transformation and experimental workflow to support understanding and reproducibility.

Introduction

Bergenin, a C-glucoside of 4-O-methyl gallic acid, is a naturally occurring compound found in several plant species, notably from the Bergenia genus. It has garnered significant interest in the scientific community for its diverse pharmacological activities. Chemical modification of Bergenin, such as through acetylation to form this compound, is a common strategy to alter its physicochemical properties, potentially enhancing its bioavailability and therapeutic efficacy. This guide focuses on the robust and high-yielding synthesis of this compound via the peracetylation of Bergenin.

Reaction Scheme and Data

The synthesis of this compound from Bergenin is achieved through an acetylation reaction. This process involves the treatment of Bergenin with an acetylating agent, typically acetic anhydride, in the presence of a base catalyst such as pyridine. The reaction proceeds to acetylate all five free hydroxyl groups on the Bergenin molecule, resulting in the formation of this compound.

Table 1: Quantitative Data for the Synthesis of this compound

| Parameter | Value | Reference |

| Starting Material | Bergenin | [1] |

| Reagents | Acetic Anhydride, Pyridine | [1] |

| Product | This compound | [1][2] |

| Reported Yield | 99% | [1] |

| Molecular Formula | Bergenin: C₁₄H₁₆O₉ this compound: C₂₄H₂₆O₁₄ | [2][3] |

| Molecular Weight | Bergenin: 328.27 g/mol this compound: 538.47 g/mol | [2][3] |

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound from Bergenin, based on established chemical principles for O-acetylation.

3.1. Materials and Equipment

-

Bergenin

-

Acetic Anhydride (Ac₂O)

-

Pyridine (anhydrous)

-

Toluene

-

Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

3.2. Procedure

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve Bergenin in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of Acetic Anhydride: Cool the solution to 0 °C using an ice bath. To this cooled solution, add acetic anhydride dropwise with continuous stirring.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and continue stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (Bergenin) is completely consumed.

-

Work-up:

-

Quench the reaction by the slow addition of methanol.

-

Remove the pyridine by co-evaporation with toluene under reduced pressure using a rotary evaporator.

-

Dilute the resulting residue with dichloromethane or ethyl acetate.

-

Transfer the organic solution to a separatory funnel and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purification: Purify the crude product by silica gel column chromatography to yield pure this compound.

Visualizations

4.1. Chemical Transformation

The following diagram illustrates the chemical reaction for the synthesis of this compound from Bergenin.

Caption: Reaction scheme for the acetylation of Bergenin.

4.2. Experimental Workflow

The workflow for the synthesis and purification of this compound is depicted in the following diagram.

Caption: Synthesis and purification workflow.

References

In Silico Prediction of Bergenin Pentaacetate Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bergenin, a naturally occurring C-glycoside of 4-O-methyl gallic acid, has demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] Its therapeutic potential, however, is often limited by its physicochemical properties. The acetylation of bergenin to form Bergenin Pentaacetate is a strategic modification aimed at enhancing its lipophilicity, which is predicted to improve its absorption, distribution, metabolism, and excretion (ADME) profile and potentially augment its biological efficacy. This technical guide provides a comprehensive in silico prediction of the bioactivity of this compound, drawing upon the extensive research conducted on its parent compound, bergenin, and its derivatives. This document outlines predicted molecular targets, details relevant experimental protocols for bioactivity validation, and visualizes key signaling pathways implicated in its mechanism of action.

Predicted Bioactivity and Molecular Targets

The addition of five acetyl groups to the bergenin scaffold is anticipated to significantly increase its lipophilicity. This modification is expected to enhance cell membrane permeability, leading to higher intracellular concentrations and potentially greater potency. The core pharmacophore of bergenin remains intact, suggesting that this compound will likely interact with similar molecular targets, but with potentially altered binding affinities.

Anticancer Activity

In silico docking studies on bergenin and its derivatives have identified the anti-apoptotic protein Bcl-2 as a key molecular target.[3] The binding of bergenin derivatives to Bcl-2 is predicted to inhibit its function, leading to the induction of apoptosis in cancer cells. Molecular docking analyses have shown that bergenin derivatives can fit into the binding groove of Bcl-2, forming hydrogen bonds with key residues.[3] Bergenin has also been shown to inhibit the PI3K/Akt/mTOR and MAPK/ERK signaling pathways, which are crucial for cancer cell proliferation, survival, and metastasis.[4][5][6][7] Furthermore, bergenin can induce cell cycle arrest at the G1/G2 phases and promote apoptosis by stimulating the production of reactive oxygen species (ROS) and causing DNA damage.[1][2][8] It is also suggested that bergenin can overcome radioresistance by targeting aerobic glycolysis.[9][10]

Anti-inflammatory Activity

Bergenin is predicted to exert its anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and MAPK pathways.[11][12][13] It has been shown to inhibit the phosphorylation of IKKβ and IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[13] This, in turn, reduces the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[11] Bergenin can also suppress the phosphorylation of p38 MAPK, ERK1/2, and JNK.[12][14][15] By activating SIRT1, bergenin can further block the NF-κB signaling pathway.[16]

Antioxidant Activity

The antioxidant activity of bergenin is attributed to its ability to scavenge free radicals. The presence of hydroxyl groups in its structure is crucial for this activity. While acetylation in this compound involves these hydroxyl groups, the fundamental isocoumarin structure that contributes to its bioactivities remains.[17]

In Silico ADMET Prediction

While specific ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) data for this compound is not available, predictions can be inferred from studies on bergenin and the known effects of acetylation. Acetylation generally increases lipophilicity, which can lead to:

-

Improved Absorption: Enhanced passive diffusion across the intestinal epithelium.

-

Increased Distribution: Better penetration across biological membranes, including the blood-brain barrier.[18]

-

Altered Metabolism: The acetyl groups may be susceptible to hydrolysis by esterases, potentially converting this compound back to bergenin in vivo. This could act as a prodrug mechanism.

-

Modified Excretion: Changes in lipophilicity will alter the route and rate of excretion.

-

Toxicity: While bergenin has shown a good safety profile, the ADMET profile of the pentaacetate derivative would require thorough investigation.

Data Presentation: Predicted Bioactivity of Bergenin Derivatives

The following table summarizes quantitative data from in vitro studies on bergenin and its derivatives, which can serve as a benchmark for predicting the activity of this compound.

| Bioactivity | Cell Line/Assay | Compound | IC50 / EC50 | Reference |

| Anticancer | Tongue & Oral Cancer | Bergenin Derivatives (5a, 5c, 10f, 13o) | <100 µM | [3] |

| Hepatocellular Carcinoma | Bergenin | Dose-dependent inhibition | [4][6] | |

| Colorectal Cancer | Bergenin | Dose-dependent inhibition | [7] | |

| Bladder Cancer | Bergenin | Dose-dependent inhibition | [19] | |

| Antioxidant | DPPH Radical Scavenging | Bergenin | - | [20][21][22][23][24] |

Experimental Protocols

The following are detailed methodologies for key experiments to validate the predicted bioactivities of this compound.

MTT Cytotoxicity Assay

This assay determines the effect of a compound on cell viability.[25][26][27][28]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.

-

Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate at 37°C for 4 hours.

-

Formazan Solubilization: Add 100 µL of SDS-HCl solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes and read the absorbance at 570 nm using a microplate reader.

Annexin V/PI Apoptosis Assay

This assay differentiates between viable, apoptotic, and necrotic cells.[29][30][31][32][33]

-

Cell Treatment: Treat cells with this compound at the desired concentrations for a specified time.

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry.

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle.[34][35][36][37]

-

Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol and store at -20°C for at least 2 hours.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content of the cells by flow cytometry.

DPPH Radical Scavenging Assay

This assay measures the free radical scavenging activity of a compound.[20][21][22][23][24]

-

Sample Preparation: Prepare different concentrations of this compound in a suitable solvent.

-

Reaction Mixture: Add 100 µL of the sample to 900 µL of a freshly prepared DPPH solution (e.g., 0.1 mM in methanol).

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm using a spectrophotometer.

-

Calculation: Calculate the percentage of radical scavenging activity.

Visualization of Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the predicted signaling pathways modulated by this compound.

In Silico Drug Discovery Workflow

Caption: A generalized workflow for in silico drug discovery.

Predicted Anticancer Mechanism via PI3K/Akt/mTOR Pathway

Caption: Predicted inhibition of the PI3K/Akt/mTOR pathway.

Predicted Anti-inflammatory Mechanism via NF-κB Pathway

Caption: Predicted modulation of the NF-κB signaling pathway.

Predicted Anticancer and Anti-inflammatory Mechanism via MAPK Pathway

Caption: Predicted inhibition of the MAPK signaling pathway.

Conclusion

The in silico analysis presented in this guide strongly suggests that this compound holds significant promise as a bioactive compound with potential applications in cancer and inflammatory disease therapy. The acetylation of bergenin is a rational strategy to improve its drug-like properties. The predicted mechanisms of action, centered on the modulation of key signaling pathways such as PI3K/Akt/mTOR, NF-κB, and MAPK, provide a solid foundation for further preclinical investigation. The experimental protocols detailed herein offer a clear roadmap for the empirical validation of these computational predictions. Further studies, including comprehensive in vitro and in vivo evaluations, are warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. Bergenin, a bioactive flavonoid: advancements in the prospects of anticancer mechanism, pharmacokinetics and nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. khu.elsevierpure.com [khu.elsevierpure.com]

- 3. researchgate.net [researchgate.net]

- 4. Bergenin exerts anti-cancer activity in hepatocellular carcinoma via the PI3K/Akt/mTOR and MAPK/ERK pathways | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ajol.info [ajol.info]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Bergenin Inhibits Tumor Growth and Overcomes Radioresistance by Targeting Aerobic Glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bergenin Plays an Anti-Inflammatory Role via the Modulation of MAPK and NF-κB Signaling Pathways in a Mouse Model of LPS-Induced Mastitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bergenin Monohydrate Attenuates Inflammatory Response via MAPK and NF-κB Pathways Against Klebsiella pneumonia Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | The Phytochemical Bergenin Enhances T Helper 1 Responses and Anti-Mycobacterial Immunity by Activating the MAP Kinase Pathway in Macrophages [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. Bergenin-activated SIRT1 inhibits TNF-α-induced proinflammatory response by blocking the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Bergenin, a bioactive flavonoid: advancements in the prospects of anticancer mechanism, pharmacokinetics and nanoformulations [frontiersin.org]

- 18. ijprajournal.com [ijprajournal.com]

- 19. Bergenin inhibits bladder cancer progression via activating the PPARγ/PTEN/Akt signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. acmeresearchlabs.in [acmeresearchlabs.in]

- 22. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 23. 4.3. Determination of Antioxidant Activity by DPPH Test [bio-protocol.org]

- 24. mdpi.com [mdpi.com]

- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. broadpharm.com [broadpharm.com]

- 27. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 28. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 29. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 31. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]

- 32. bosterbio.com [bosterbio.com]

- 33. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 34. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 35. wp.uthscsa.edu [wp.uthscsa.edu]

- 36. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 37. Cell Cycle Protocols [bdbiosciences.com]

Bergenin Pentaacetate molecular formula and weight confirmation

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of Bergenin Pentaacetate, including its physicochemical properties, synthesis, and known biological activities.

Core Molecular Data

This compound is a derivative of the natural compound bergenin. Its fundamental molecular characteristics are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₆O₁₄ | [1][2] |

| Molecular Weight | 538.5 g/mol | [1][2][3] |

| Physical State | Crystalline solid, white to off-white | [3][4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3][4][5] |

| CAS Number | 14531-47-6 | [3] |

Experimental Protocols

General Synthesis of Bergenin Derivatives

While a specific, detailed protocol for the synthesis of this compound was not found in the reviewed literature, a general method for the preparation of acetylated bergenin derivatives can be inferred. One study on the synthesis of bergenin derivatives as immunosuppressants provides a general procedure for modification. Another study mentions the chemoenzymatic synthesis of this compound derivatives.[2][6] The acetylation of bergenin would involve the reaction of bergenin with an acetylating agent, such as acetic anhydride, in the presence of a suitable catalyst.

A plausible experimental workflow for the synthesis is outlined below.

Analytical Method: High-Performance Thin-Layer Chromatography (HPTLC) for Bergenin

An HPTLC method has been developed for the quantification of bergenin in various extracts.[7][8] This method can be adapted for the analysis of this compound.

-

Stationary Phase: Precoated HPTLC silica gel 60 F₂₅₄ plates.

-

Mobile Phase: Chloroform: Methanol: Acetic Acid (8:1:1, v/v/v).

-

Detection: Densitometric scanning at 276 nm.

-

Result: This method yields a well-resolved peak for bergenin with an Rf value of 0.28 ± 0.03.[8]

Biological Activity and Signaling Pathways

Bergenin, the parent compound of this compound, exhibits a wide range of biological activities.[9] It is likely that this compound acts as a prodrug, being metabolized to bergenin to exert its effects. Some acetylated derivatives of bergenin have shown potential as anti-arthritic agents.[8] The known signaling pathways modulated by bergenin are detailed below.

Inhibition of NF-κB and MAPK Signaling Pathways

Bergenin has been shown to inhibit the activation of the NF-κB and MAPK signaling pathways, which are crucial in the inflammatory response.[10][11] By suppressing these pathways, bergenin can reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4]

Activation of the AMPK Signaling Pathway

Bergenin has been found to activate the AMP-activated protein kinase (AMPK) signaling pathway.[3][7] This activation plays a role in inhibiting hepatic fat deposition and may be beneficial in the context of alcoholic liver disease.[7][12] The activation of AMPK by bergenin can also promote mitochondrial biogenesis through the AMPK/SIRT1 axis in hepatocytes.[1][3]

Modulation of PI3K/Akt/mTOR and MAPK/ERK Pathways

In the context of cancer, particularly hepatocellular carcinoma, bergenin has been shown to exert anti-cancer activity by concurrently inhibiting the PI3K/Akt/mTOR and MAPK/ERK signaling pathways.[13][14][15] In bladder cancer, bergenin has been found to inhibit cancer progression by activating the PPARγ/PTEN/Akt signal pathway.[16]

References

- 1. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 2. Evaluation of antioxidant and antimicrobial activities of Bergenin and its derivatives obtained by chemoenzymatic synthesis. | Sigma-Aldrich [sigmaaldrich.cn]

- 3. Bergenin promotes mitochondrial biogenesis via the AMPK/SIRT1 axis in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Bergeninum? [synapse.patsnap.com]

- 5. This compound | CAS:14531-47-6 | Manufacturer ChemFaces [chemfaces.com]

- 6. Synthesis and biological evaluation of bergenin derivatives as new immunosuppressants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bergenin inhibits hepatic fat deposition by activating the AMPK signaling pathway, thereby attenuating alcoholic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bergenin protects against osteoarthritis by inhibiting STAT3, NF-κB and Jun pathways and suppressing osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemistry and Pharmacology of Bergenin or Its Derivatives: A Promising Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Bergenin Monohydrate Attenuates Inflammatory Response via MAPK and NF-κB Pathways Against Klebsiella pneumonia Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Bergenin exerts anti-cancer activity in hepatocellular carcinoma via the PI3K/Akt/mTOR and MAPK/ERK pathways | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Bergenin inhibits bladder cancer progression via activating the PPARγ/PTEN/Akt signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Bergenin Pentaacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of Bergenin Pentaacetate, a derivative of the natural product Bergenin. The acetylation of Bergenin enhances its lipophilicity, which can be a crucial factor in drug development. A thorough understanding of its structural features through spectroscopic analysis is fundamental for its application in medicinal chemistry and pharmacological studies. This document outlines the key spectroscopic data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), details the experimental protocols for its synthesis and analysis, and presents visual workflows to facilitate comprehension.

Introduction to this compound

Bergenin is a C-glucoside of 4-O-methyl gallic acid, known for a variety of pharmacological activities. Its derivatization, such as through acetylation to form this compound, is a common strategy to modify its physicochemical properties and potentially enhance its biological efficacy. Spectroscopic analysis is indispensable for confirming the successful synthesis and for the complete structural elucidation of such derivatives.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the acetylation of Bergenin. While specific laboratory protocols may vary, a general and effective method involves the following steps:

Materials:

-

Bergenin

-

Acetic anhydride

-

Pyridine (or another suitable base catalyst)

-

Dichloromethane (or another appropriate solvent)

-

Distilled water

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve Bergenin in a mixture of pyridine and dichloromethane.

-

Cool the solution in an ice bath.

-

Add acetic anhydride dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of distilled water.

-

Extract the product with dichloromethane.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of purified this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Standard pulse programs are used for 1D spectra. For more detailed structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and molecular formula confirmation.

Spectroscopic Data and Interpretation

While a complete, publicly available dataset for this compound is not readily found in the searched literature, the expected spectroscopic features can be inferred based on the structure and data from related compounds. The following tables present predicted and representative data.

NMR Spectroscopy Data

The acetylation of the five hydroxyl groups of Bergenin will lead to characteristic downfield shifts of the attached protons and carbons in the NMR spectra.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic CH | 7.0 - 7.5 | s | - |

| Anomeric CH | 5.0 - 5.5 | d | ~10 |

| Sugar CH | 4.0 - 5.0 | m | - |

| Methylene CH₂ | 3.5 - 4.5 | m | - |

| OCH₃ | 3.8 - 4.0 | s | - |

| Acetyl CH₃ (x5) | 1.9 - 2.2 | s | - |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (Lactone) | 160 - 165 |

| Carbonyl (Acetyl x5) | 168 - 172 |

| Aromatic C-O | 145 - 155 |

| Aromatic C-C | 110 - 140 |

| Aromatic CH | 105 - 115 |

| Anomeric CH | 75 - 85 |

| Sugar CH | 65 - 80 |

| Methylene CH₂ | 60 - 70 |

| OCH₃ | 55 - 65 |

| Acetyl CH₃ (x5) | 20 - 22 |

Mass Spectrometry Data

The molecular weight of Bergenin is 328.27 g/mol . The addition of five acetyl groups (CH₃CO), each with a mass of 42.04 g/mol , results in a significant increase in the molecular weight of this compound.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₄H₂₆O₁₄ |

| Molecular Weight | 538.46 g/mol |

| Ionization Mode | ESI (Positive or Negative) |

| Expected [M+H]⁺ | 539.1345 |

| Expected [M+Na]⁺ | 561.1164 |

| Expected [M-H]⁻ | 537.1200 |

Visualizing Experimental Workflows

To provide a clear overview of the processes involved in the analysis of this compound, the following diagrams have been generated using Graphviz.

Caption: Experimental workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Logical relationship from starting material to structural confirmation of this compound.

Conclusion

The spectroscopic analysis of this compound is a critical step in its chemical characterization and for its potential development as a therapeutic agent. This guide provides a foundational understanding of the expected NMR and Mass Spectrometry data, along with standardized protocols for its synthesis and analysis. The provided workflows offer a visual representation of the key experimental and logical steps. While comprehensive published data for this compound is limited, the information presented here, based on the known chemistry of Bergenin and general spectroscopic principles, serves as a valuable resource for researchers in the field. Further detailed studies reporting the complete and assigned spectroscopic data of this compound would be a valuable addition to the scientific literature.

Methodological & Application

Application Note: Development and Validation of a Reversed-Phase HPLC Method for the Quantification of Bergenin Pentaacetate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bergenin, a C-glucoside of 4-O-methyl gallic acid, is a major bioactive compound found in several medicinal plants of the Bergenia genus.[1] It exhibits a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and antiviral properties.[1] Bergenin pentaacetate, a derivative of bergenin, is often synthesized to enhance its lipophilicity and potential for improved bioavailability. Accurate and reliable quantification of this compound is crucial for quality control, pharmacokinetic studies, and formulation development.

This application note details a systematic approach to developing and validating a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound, in accordance with International Council for Harmonisation (ICH) guidelines.[1][2]

Experimental Protocols

Instrumentation and Materials

-

HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[3]

-

Software: OpenLab CDS or equivalent chromatography data station.

-

Reagents: HPLC grade acetonitrile, methanol, and water. This compound reference standard (≥98% purity).[4]

Method Development

1.2.1 Preparation of Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 5 to 150 µg/mL.

1.2.2 Chromatographic Conditions

The chromatographic conditions were optimized to achieve a symmetrical peak shape, good resolution, and a reasonable analysis time. Bergenin shows significant UV absorbance at approximately 220 nm and 275 nm.[5] Given the acetylated structure, the lower wavelength often provides higher sensitivity.

| Parameter | Optimized Condition |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Column | C18 (4.6 x 250 mm, 5 µm) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 220 nm[5][6] |

| Injection Volume | 10 µL |

| Column Temperature | 25°C[3] |

| Run Time | 10 minutes |

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines for the following parameters:[2]

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This was evaluated by comparing the chromatograms of a blank (mobile phase), the standard solution, and a sample solution.

-

Linearity: The linearity was assessed by analyzing five concentrations of this compound (e.g., 10, 25, 50, 100, 150 µg/mL).[1] A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.

-

Accuracy: The accuracy was determined by the recovery method. A pre-analyzed sample was spiked with known amounts of the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was then calculated.

-

Precision:

-

Repeatability (Intra-day Precision): Assessed by analyzing six replicate injections of a single concentration (e.g., 100 µg/mL) on the same day.[1]

-

Intermediate Precision (Inter-day Precision): Assessed by repeating the analysis on a different day with a different analyst or instrument.[1] The precision was expressed as the Relative Standard Deviation (%RSD).

-

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): These were calculated based on the standard deviation of the response and the slope of the calibration curve using the formulae:

-

LOD = 3.3 × (σ / S)

-

LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[3]

-

-

Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the method parameters, such as the flow rate (±0.1 mL/min), mobile phase composition (±2% organic), and detection wavelength (±2 nm). The effect on the retention time and peak area was observed.

Data Presentation

The quantitative results from the method validation are summarized in the table below.

| Validation Parameter | Acceptance Criteria | Result |

| Linearity Range | --- | 10 - 150 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.998 | 0.9995 |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% |

| Precision (%RSD) | ||

| - Repeatability (Intra-day) | ≤ 2.0% | 0.85% |

| - Intermediate (Inter-day) | ≤ 2.0% | 1.15% |

| LOD | --- | 0.25 µg/mL |

| LOQ | --- | 0.75 µg/mL |

| Robustness | System suitability parameters met | Passed |

Workflow Visualization

The following diagram illustrates the logical workflow for the development and validation of the HPLC method for this compound.

References

- 1. Use of bergenin as an analytical marker for standardization of the polyherbal formulation containing Saxifraga ligulata - PMC [pmc.ncbi.nlm.nih.gov]

- 2. actascientific.com [actascientific.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | CAS:14531-47-6 | Manufacturer ChemFaces [chemfaces.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Quantification of Bergenin Pentaacetate in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bergenin, a C-glucoside of 4-O-methyl gallic acid, exhibits a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] Bergenin pentaacetate, as a derivative, is often synthesized to enhance its lipophilicity and potentially improve its bioavailability. In pharmacokinetic and drug metabolism studies, it is crucial to have robust and validated analytical methods to quantify the concentration of the active compound in biological matrices.